Benzomalvin C (CAS 157047-98-8) is a specialized quinazolinobenzodiazepine alkaloid originally isolated from Penicillium sp. While it exhibits baseline biological activity as a weak inhibitor of indoleamine 2,3-dioxygenase (IDO) with an IC50 of 130 µM and as a neurokinin-1 (NK1) receptor antagonist (inhibiting substance P binding by 46% at 100 µg/mL), its primary procurement value lies in its unique structural and physical properties . Unlike other members of the benzomalvin class, Benzomalvin C possesses a distinct epoxide group at the C-19 and C-20 positions [1]. This specific functionalization, combined with its high stereochemical stability, makes it an essential material for structure-activity relationship (SAR) benchmarking and a valuable precursor for semi-synthetic modifications in medicinal chemistry workflows .
Generic substitution with more biologically potent in-class analogs, such as Benzomalvin A or Benzomalvin E, frequently fails in analytical and synthetic applications due to severe stereochemical instability [1]. Benzomalvin A and E undergo spontaneous epimerization in solution, rapidly degrading into inseparable epimeric mixtures (e.g., a 3:7 ratio for Benzomalvin E) triggered by standard solvent exposure and temperature fluctuations [1]. Benzomalvin C does not suffer from this spontaneous epimerization, making it a reliable, stable standard for chromatographic assays . Furthermore, substituting Benzomalvin C with Benzomalvin B (which contains a C-19/C-20 alkene) eliminates the reactive epoxide handle, completely preventing downstream nucleophilic ring-opening reactions required for library synthesis .
A critical differentiator for Benzomalvin C is its stability in solution compared to its closest structural analogs. When dissolved and subjected to standard chromatographic conditions, Benzomalvin E spontaneously epimerizes into an inseparable 3:7 mixture of (+) and (-) enantiomers due to temperature and aqueous sensitivity [1]. Benzomalvin A exhibits identical instability. In contrast, Benzomalvin C maintains its singular stereochemical integrity without degrading into an epimeric mixture, ensuring highly reproducible baseline data[1].
| Evidence Dimension | Solution stability / Epimerization ratio |
| Target Compound Data | Stable single compound; no spontaneous epimerization |
| Comparator Or Baseline | Benzomalvin E (Spontaneously forms an inseparable 3:7 epimeric mixture) |
| Quantified Difference | 100% stable single-entity vs. 30/70 inseparable mixture |
| Conditions | Standard aqueous/organic solvent exposure during HPLC/chromatography |
Procuring a stereochemically stable standard is mandatory for quantitative LC-MS/MS calibration, as epimerizing analogs introduce unacceptable analytical variance.
Benzomalvin C is structurally distinct from Benzomalvins A, B, and E due to the presence of an epoxide group at the C-19 and C-20 positions . Benzomalvin B contains an unreactive alkene at this position, while A and E feature saturated or hydroxylated carbons[1]. The presence of this epoxide allows Benzomalvin C to serve as a direct electrophilic precursor for nucleophilic ring-opening reactions, enabling the synthesis of diverse quinazolinobenzodiazepine derivatives that cannot be accessed using other benzomalvins .
| Evidence Dimension | Precursor suitability for nucleophilic addition |
| Target Compound Data | Contains reactive C-19/C-20 epoxide |
| Comparator Or Baseline | Benzomalvins A, B, and E (Lack epoxide; unreactive at C-19/C-20 under mild nucleophilic conditions) |
| Quantified Difference | Binary (Reactive epoxide present vs. absent) |
| Conditions | Semi-synthetic medicinal chemistry workflows |
Buyers focused on scaffold diversification must select Benzomalvin C to access the specific reactivity of the epoxide intermediate.
In biochemical screening for IDO inhibitors, Benzomalvin C serves as a critical structurally matched weak-binding control. While Benzomalvin E demonstrates potent IDO inhibition with an IC50 of 21.4 µM, Benzomalvin C exhibits a significantly lower affinity, yielding an IC50 of 130 µM [1]. This approximately 6-fold reduction in potency confirms that the specific stereocenters and lack of the C-19/C-20 epoxide in Benzomalvin E are essential for target engagement [1].
| Evidence Dimension | IDO inhibition potency (IC50) |
| Target Compound Data | IC50 = 130 µM |
| Comparator Or Baseline | Benzomalvin E (IC50 = 21.4 µM) |
| Quantified Difference | ~6-fold lower potency for Benzomalvin C |
| Conditions | In vitro recombinant human IDO biochemical assay |
Procuring Benzomalvin C alongside potent analogs provides a mandatory negative/weak control to validate the specificity of hits in IDO inhibitor screening programs.
Because Benzomalvin C resists the spontaneous epimerization that plagues Benzomalvins A and E, it is the optimal choice for use as a stable internal or external standard in the quantitative chromatographic profiling of Penicillium extracts [1].
The unique C-19/C-20 epoxide group makes Benzomalvin C the preferred starting material for medicinal chemists looking to synthesize novel libraries of substance P or IDO modulators via nucleophilic ring-opening reactions, a pathway impossible with Benzomalvin B .
With an established IC50 of 130 µM, Benzomalvin C is routinely procured alongside potent analogs (like Benzomalvin E, IC50 21.4 µM) to serve as a structurally matched baseline control, proving that target engagement is dependent on specific stereochemical and functional group configurations rather than generic scaffold binding[2].
Acute Toxic;Environmental Hazard